4-cinnamoyl-3-ethyl-2-piperazinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-ethyl-4-[(E)-3-phenylprop-2-enoyl]piperazin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-2-13-15(19)16-10-11-17(13)14(18)9-8-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3,(H,16,19)/b9-8+ |
InChI Key |
VPLUXJAESAPOTA-CMDGGOBGSA-N |
SMILES |
CCC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CCC1C(=O)NCCN1C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms for 4 Cinnamoyl 3 Ethyl 2 Piperazinone
Crafting the 2-Piperazinone Heterocyclic Core
The formation of the 2-piperazinone ring is a fundamental step in the synthesis of 4-cinnamoyl-3-ethyl-2-piperazinone. Various strategies have been developed for the construction of this six-membered heterocyclic system.
Cyclization Strategies for 2-Piperazinone Ring Formation
The synthesis of the 2-piperazinone core typically relies on cyclization reactions. researchgate.net These methods often involve the use of amino acids and 1,2-diamines as starting materials, which then undergo a series of reactions to form the heterocyclic ring. researchgate.net Common approaches include the reduction of diketopiperazines or the construction of the ring through various cyclization reactions. researchgate.net
One notable strategy involves a domino ring-opening cyclization (DROC) process. For instance, a one-pot synthesis can be achieved through a sequence of a Knoevenagel reaction, asymmetric epoxidation, and finally, the domino ring-opening cyclization. acs.org This approach allows for the creation of C3-substituted piperazin-2-ones from commercially available aldehydes and other reagents. acs.org Another method involves the palladium-catalyzed aerobic intermolecular 1,2-diamination of conjugated dienes, which can lead to the formation of piperazines and 2-piperazinones. researchgate.net The direct [4+2] cyclization of an olefin with a 1,2-diamine or its derivative presents another, though more challenging, synthetic route. thieme-connect.de
The choice of cyclization strategy often depends on the desired substitution pattern and stereochemistry of the final product. For instance, chiral 2-piperazinones can be obtained through methods that are classified based on the specific C-N bond formation in the ring-forming step. researchgate.net
Introduction of the C-3 Ethyl Substituent during Ring Formation
The incorporation of the ethyl group at the C-3 position of the piperazinone ring can be achieved through several synthetic routes. One common approach is to utilize a precursor that already contains the desired ethyl substituent. For example, starting with an amino acid that has an ethyl group at the alpha-position would directly lead to a 3-ethyl-substituted piperazinone upon cyclization with a suitable diamine derivative.
Alternatively, the ethyl group can be introduced during the ring formation process itself. For example, in a one-pot synthesis of C3-substituted piperazin-2-ones, the choice of the initial aldehyde in the Knoevenagel reaction determines the substituent at the C-3 position. acs.org Using propionaldehyde (B47417) in such a sequence would result in the formation of a 3-ethyl-2-piperazinone.
The stereochemistry at the C-3 position is a critical aspect, and asymmetric synthesis methods are often employed to control the configuration of this chiral center. researchgate.net
Precursor Selection and Preparation for Piperazinone Ring Closure
The selection and preparation of appropriate precursors are crucial for the successful synthesis of the 2-piperazinone ring. researchgate.net As mentioned, α-amino acids and 1,2-diamines are common starting materials. researchgate.net For the synthesis of this compound, a suitable precursor would be 2-aminobutanoic acid (or its ester derivative) and a protected ethylenediamine.
The preparation of these precursors may involve multiple steps. For example, the synthesis of polysubstituted 2-oxopiperazines can be achieved from naturally occurring amino acids. researchgate.net The specific protecting groups used for the amine functionalities are also a key consideration to ensure selective reactions and to facilitate the final ring closure.
Regioselective Cinnamoylation at the N-4 Position
Once the 3-ethyl-2-piperazinone core is synthesized, the next step is the regioselective introduction of the cinnamoyl group at the N-4 position. This is typically achieved through an acylation reaction.
Acylation Reactions with Cinnamoyl Chlorides and Analogues
The most direct method for N-acylation is the reaction of the 3-ethyl-2-piperazinone with cinnamoyl chloride. researchgate.net This reaction is a nucleophilic acyl substitution where the nitrogen atom of the piperazinone acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comlibretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netlibretexts.org
The general mechanism involves the addition of the amine to the carbonyl group of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the N-acylated product. savemyexams.comlibretexts.org The use of acyl chlorides is favored due to their high reactivity. youtube.com
An alternative to acyl chlorides are acid anhydrides, such as cinnamic anhydride. While generally less reactive than acyl chlorides, they can also be effective acylating agents. savemyexams.com
| Acylating Agent | Typical Reaction Conditions | Byproduct |
| Cinnamoyl Chloride | Presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) | Hydrochloric acid (neutralized by the base) |
| Cinnamic Anhydride | Often requires heating | Cinnamic acid |
Alternative N-Acylation Methods for Piperazinone Derivatives
Besides the use of acyl chlorides and anhydrides, other methods exist for the N-acylation of piperazinones. One such method involves the use of a carboxylic acid (cinnamic acid in this case) activated in situ. Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can be used to activate the carboxylic acid, facilitating its reaction with the piperazinone. researchgate.net This method offers the advantage of mild reaction conditions and good to excellent yields. researchgate.net
Enzyme-catalyzed N-acylation is another approach, particularly useful for achieving high enantioselectivity. researchgate.netarkat-usa.org For instance, Lipase A from Candida antarctica (CAL-A) has been shown to catalyze the N-acylation of piperazine (B1678402) derivatives with high efficiency. researchgate.netarkat-usa.org
Another strategy involves the Friedel-Crafts acylation, which is a classic method for forming carbon-carbon bonds through electrophilic aromatic substitution. organic-chemistry.orgallen.in However, for N-acylation, this method is less direct and would require a different synthetic design.
Control of Stereochemistry in Cinnamoyl Moiety Attachment
The attachment of the cinnamoyl moiety to the 3-ethyl-2-piperazinone core presents a significant challenge in controlling the stereochemistry of the double bond, which can exist as either the (E)- or (Z)-isomer. ontosight.ai The (E)-isomer is often the thermodynamically more stable and desired product due to its specific biological activity. ontosight.ai
Several strategies have been employed to achieve stereocontrol:
Wittig Reaction: The Wittig reaction, or its Horner-Wadsworth-Emmons modification, is a common method for forming the cinnamoyl group with high (E)-selectivity. This reaction involves the condensation of a phosphorus ylide with an appropriate aldehyde. Microwave-assisted Wittig reactions have been shown to produce excellent yields and high regioselectivity for the (E)-isomer. mdpi.com
Knoevenagel Condensation: The Knoevenagel condensation, particularly the Doebner modification using pyridine (B92270) and a beta-alanine (B559535) catalyst, can also be utilized to generate the (E)-alkene precursor to the cinnamoyl moiety with high regioselectivity. mdpi.com
Stereoselective Reduction: In cases where the corresponding alkyne is synthesized, stereoselective reduction can be employed. For example, reduction using diisobutylaluminium hydride (DIBAL-H) can yield the (E)-alkene. nih.gov
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Heck reaction, can be used to form the C-C double bond of the cinnamoyl group with control over stereochemistry. researchgate.net
The choice of synthetic route and reaction conditions plays a crucial role in determining the final E/Z ratio of the cinnamoyl moiety.
Exploration of Reaction Mechanisms in the Synthesis of this compound
Mechanistic Investigations of Key Bond-Forming Steps
The primary bond-forming step in the synthesis of this compound is the acylation of the piperazinone nitrogen with a cinnamoyl derivative. This is typically an amide bond formation.
One common method involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst such as 1-Hydroxybenzotriazole (HOBt). acs.org The mechanism proceeds as follows:
The carboxylic acid (cinnamic acid or a derivative) reacts with EDC·HCl to form a highly reactive O-acylisourea intermediate.
HOBt then reacts with this intermediate to form an activated HOBt ester.
Finally, the nitrogen atom of the 3-ethyl-2-piperazinone attacks the activated ester, leading to the formation of the amide bond and release of HOBt.
Another key bond-forming step is the formation of the piperazinone ring itself, which often involves intramolecular cyclization. For instance, palladium-catalyzed carboamination reactions can be used to form the piperazine ring. nih.gov The mechanism of these reactions generally involves:
Oxidative addition of an aryl or alkenyl halide to a Pd(0) catalyst.
Intramolecular aminopalladation of an alkene.
Reductive elimination to form the heterocyclic ring and regenerate the Pd(0) catalyst. nih.gov
Catalytic Systems in Cinnamoyl-Piperazinone Synthesis
Various catalytic systems are employed to facilitate the synthesis of cinnamoyl-piperazinones, enhancing reaction rates and selectivity. ontosight.ai
Palladium Catalysts: Palladium complexes, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Palladium(II) acetate (B1210297) (Pd(OAc)2), are widely used in cross-coupling reactions to form the piperazine ring or the cinnamoyl moiety. researchgate.netnih.govacs.org Ligands like 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) are often used in conjunction with the palladium catalyst to improve its activity and selectivity. researchgate.net
Ruthenium Catalysts: Ruthenium-based catalysts have also been explored for the synthesis of piperazines through diol-diamine coupling reactions. organic-chemistry.org
Indium Catalysts: Indium(III) tris(trifluoromethanesulfonate) [In(OTf)3] has been used to catalyze the addition of active methylene (B1212753) compounds to unactivated alkynes, which can be a step in the formation of the cinnamoyl precursor. orgsyn.org
Organocatalysts: In line with green chemistry principles, organocatalysts are gaining attention. For example, piperazine itself has been used as a catalyst for the synthesis of certain pyran derivatives. nih.gov
Scalability and Efficiency Considerations in Synthetic Route Design
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often fine-tuned include:
| Parameter | Optimized Conditions | Rationale |
| Catalyst Loading | Lowering catalyst loading (e.g., to 0.05 mol%) can be achieved at higher temperatures without significant loss of functional group tolerance. orgsyn.org | Reduces cost and potential metal contamination in the final product. |
| Solvent | The choice of solvent can significantly impact reaction outcomes. For instance, in some palladium-catalyzed reactions, using excess piperazine as the solvent can be both eco-friendly and cost-effective. organic-chemistry.org | Influences solubility of reactants, reaction rates, and in some cases, regioselectivity. acs.org |
| Temperature | Microwave-assisted synthesis can significantly reduce reaction times and improve yields. mdpi.comresearchgate.net | Provides rapid and uniform heating, often leading to cleaner reactions. |
| Base | The choice and amount of base are crucial in many steps, such as the Wittig reaction and palladium-catalyzed couplings. researchgate.net | Affects the deprotonation of reactants and the overall reaction rate and equilibrium. |
For instance, in the synthesis of N-arylpiperazines, using a specific palladium catalyst and ligand system under microwave conditions with sodium tert-butoxide as the base in DMF as the solvent has been shown to give good yields (80-92%). researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 4 Cinnamoyl 3 Ethyl 2 Piperazinone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Two-Dimensional (2D) NMR Correlation Spectroscopy
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for elucidating its three-dimensional structure and relative stereochemistry. This method detects through-space correlations between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds.
For 4-cinnamoyl-3-ethyl-2-piperazinone, a NOESY experiment would be instrumental in defining the orientation of the ethyl group at the C-3 position relative to other protons on the piperazinone ring. For instance, correlations between the protons of the ethyl group and specific protons on the piperazine (B1678402) ring would help to confirm its stereochemical configuration. Furthermore, NOESY can reveal the preferred conformation of the cinnamoyl substituent. Correlations between the vinyl protons of the cinnamoyl group and protons on the piperazine ring would establish the rotational alignment around the N-C bond. In studies of similar complex heterocyclic structures, NOESY has been successfully used to determine the absolute configurations of stereocenters by comparing experimental data with molecular models of possible diastereomers. mq.edu.au The presence or absence of specific NOE cross-peaks allows for the definitive assignment of the molecule's spatial arrangement. ehu.estu-dortmund.deresearchgate.net
Dynamic NMR Studies for Conformational Dynamics
The this compound molecule possesses several conformational isomers due to the piperazine ring puckering and restricted rotation around the amide C-N bond. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is the primary tool for investigating these dynamic processes.
At room temperature, the rate of conformational exchange may be on a timescale that leads to broadened signals in the ¹H or ¹³C NMR spectra. beilstein-journals.org In the case of N-acyl piperazines, two distinct dynamic processes are often observed: the chair-to-chair ring inversion of the piperazine moiety and the rotation around the amide bond, which has a partial double bond character. researchgate.netbeilstein-journals.org
By lowering the temperature, the rate of these conformational changes can be slowed down, leading to the resolution of separate signals for each conformer. From the coalescence temperature (the temperature at which the separate signals merge into a single broad peak) and the chemical shift difference between the signals of the conformers, the activation energy (ΔG‡) for the conformational process can be calculated. beilstein-journals.org Such studies on related N-substituted piperazines have revealed the energy barriers for both ring inversion and amide bond rotation, providing a comprehensive understanding of the molecule's flexibility and the relative stability of its different conformations in solution. beilstein-journals.org
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Assignment
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a crucial tool for identifying the functional groups present in a molecule. newport.com Each technique provides a unique "fingerprint" based on the vibrational modes of the molecule's chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the molecule's functional groups. For this compound, the FT-IR spectrum is expected to show a series of characteristic bands that confirm its structure. thermofisher.com
Key functional groups and their expected absorption ranges include the amide carbonyl (N-C=O) and the ketone carbonyl (C=O) of the piperazinone ring, the C=C double bond of the cinnamoyl group, and various C-H and C-N bonds. nih.govacs.org The stretching vibration of the carbonyl groups is particularly informative. researchgate.netscifiniti.com
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic & Vinylic | Medium-Weak |
| ~2960-2850 | C-H Stretch | Aliphatic (Ethyl & Piperazinone) | Medium |
| ~1680-1660 | C=O Stretch | Amide I Band (Cinnamoyl) | Strong |
| ~1660-1640 | C=O Stretch | Ketone (Piperazinone ring) | Strong |
| ~1630-1610 | C=C Stretch | Vinylic (Cinnamoyl) | Medium-Variable |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1350-1200 | C-N Stretch | Piperazine Ring | Medium |
| ~970 | C-H Bend | trans-Vinylic (out-of-plane) | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. newport.com While polar bonds like carbonyls give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. The C=C bonds of the aromatic ring and the cinnamoyl group are expected to be prominent in the Raman spectrum. researchgate.netresearchgate.net
The analysis of both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. scifiniti.comresearchgate.netscielo.org.mx For instance, the stretching modes of the piperazine ring C-C and C-N bonds can be identified in both spectra, helping to confirm the heterocyclic structure. researchgate.netresearchgate.net
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic & Vinylic | Medium |
| ~1630-1610 | C=C Stretch | Vinylic (Cinnamoyl) | Strong |
| ~1600 | C=C Stretch | Aromatic Ring | Strong |
| ~1450 | CH₂ Scissoring | Ethyl & Piperazinone | Medium |
| ~1200-1000 | C-C Stretch | Piperazine Ring | Medium |
| ~1000 | Ring Breathing | Phenyl Ring | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). acs.org
Molecular Ion Identification and Isotopic Pattern Analysis
For this compound (C₁₅H₁₈N₂O₂), HRMS analysis, often using electrospray ionization (ESI), would aim to detect the protonated molecular ion, [M+H]⁺. butantan.gov.br The experimentally measured m/z value is then compared to the calculated theoretical value. A close match between the found and calculated masses confirms the elemental composition. nih.gov
The theoretical monoisotopic mass of the neutral molecule is 258.13683 u. The expected m/z for the protonated molecule [M+H]⁺ would be 259.14411. The high resolution of the instrument allows differentiation between compounds with the same nominal mass but different elemental formulas.
Furthermore, the isotopic pattern of the molecular ion cluster provides additional confirmation. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be predicted and compared with the experimental data. For a molecule with 15 carbon atoms, a significant M+1 peak is expected.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M]⁺ | C₁₅H₁₈N₂O₂ | 258.13683 |
| [M+H]⁺ | C₁₅H₁₉N₂O₂ | 259.14411 |
| [M+Na]⁺ | C₁₅H₁₈N₂O₂Na | 281.12605 |
The combination of the accurate mass measurement and the characteristic isotopic pattern provides unequivocal evidence for the molecular formula of this compound. butantan.gov.brresearchgate.net
Fragmentation Pathways and Structural Subunit Confirmation
Mass spectrometry provides critical insights into the molecular structure of this compound by analyzing its fragmentation patterns. The fragmentation of related piperazine derivatives often involves cleavage within the piperazine ring. nih.gov For instance, the loss of a C2H4N fragment is a characteristic indicator of the piperazine moiety. nih.gov In the case of this compound, key fragmentation pathways would likely involve the cleavage of the amide bond in the side chain and the bonds within the piperazinone ring. scribd.com
The cinnamoyl group is expected to produce a stable cinnamoyl cation. Other potential fragmentation includes the loss of the ethyl group from the piperazinone ring. The analysis of these fragments allows for the confirmation of the individual structural subunits of the molecule. Quantum chemical calculations can further aid in elucidating complex fragmentation pathways that may not be apparent from standard fragmentation rules. nih.gov
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment | Structure | Predicted m/z |
| Cinnamoyl cation | C9H7O+ | 131.05 |
| Piperazinone-ethyl fragment | C6H11N2O+ | 127.09 |
| Phenyl fragment | C6H5+ | 77.04 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within this compound.
The primary chromophore in this compound is the cinnamoyl moiety, which contains a conjugated system of a phenyl group and an α,β-unsaturated carbonyl group. kangwon.ac.krmdpi.com This extended π-system is responsible for the compound's characteristic UV absorption. uobasrah.edu.iq The absorption properties can be influenced by substituents on the phenyl ring of the cinnamoyl group and the solvent used for analysis. srce.hr In some cinnamoyl derivatives, the chromophores can exist as isolated units or form aggregates, which affects the UV absorption spectrum. kangwon.ac.kr
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to both π→π* and n→π* electronic transitions.
π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated cinnamoyl system. ukm.mynih.gov These transitions are expected to appear at shorter wavelengths. uobasrah.edu.iq
n→π Transitions:* These lower-intensity absorptions result from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. ukm.mynih.gov These transitions generally occur at longer wavelengths compared to π→π* transitions and can be sensitive to the polarity of the solvent. srce.hr In polar solvents, n→π* transitions tend to shift to higher energies (hypsochromic or blue shift). srce.hr
The combination of the carbonyl group and the phenyl rings within the molecule gives rise to these distinct electronic transitions. ukm.my For similar structures, strong absorption bands centered around 300-310 nm can be attributed to overlapping π→π* and n→π* transitions. ukm.my
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature |
| π→π | 240–280 | Benzoyl system of the cinnamoyl moiety nih.gov |
| n→π | 287–342 | C=O and C=N groups nih.gov |
| π→π* | 300–380 | Cinnamoyl system (B-ring) nih.gov |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction provides definitive information about the three-dimensional structure of this compound in the solid state.
Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. fzu.czbruker.comrigaku.com This method can unambiguously establish the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. rsc.orgmdpi.com For chiral molecules like this compound, which has a stereocenter at the 3-position of the piperazinone ring, single-crystal X-ray analysis can also determine the absolute configuration of the chiral centers, provided a suitable reference is available or anomalous dispersion effects are measurable. nih.govnih.govresearchgate.net The piperazine ring in related structures typically adopts a chair conformation. iucr.orgnih.gov
The way molecules of this compound are arranged in the crystal lattice is governed by various intermolecular interactions. These interactions can include:
Hydrogen Bonding: The presence of N-H groups in the piperazinone ring and the carbonyl oxygen of the cinnamoyl group allows for the formation of intermolecular hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net
π-π Stacking: The aromatic phenyl ring of the cinnamoyl moiety can participate in π-π stacking interactions with adjacent molecules, contributing to the stability of the crystal packing. nih.govontosight.ai
Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these various intermolecular contacts within the crystal structure. nih.govscirp.org
Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
Conformational Preferences in the Crystalline State
The solid-state conformation of this compound is determined by the interplay of steric and electronic effects within the molecule, primarily concerning the geometry of the piperazinone ring and the orientation of its substituents.
The six-membered piperazin-2-one (B30754) ring is non-planar and is expected to adopt a puckered conformation, most likely a distorted chair or twist-boat form, to minimize torsional strain. In related N-acylated piperazine systems, temperature-dependent NMR studies have confirmed the presence of stable chair conformations in the solid state. rsc.orgnih.govresearchgate.net The introduction of an sp2-hybridized carbonyl carbon at the C-2 position and an ethyl group at the C-3 position would likely introduce further distortion from an ideal chair geometry.
The rotational barrier around the N4-C(O) amide bond of the cinnamoyl group is significant due to its partial double-bond character. This restricted rotation leads to the existence of distinct rotamers. rsc.orgnih.gov For similar 1-acyl substituted piperazines, the acyl group has been found to preferentially adopt an axial orientation to alleviate steric hindrance. nih.gov The cinnamoyl moiety itself, featuring a conjugated system from the phenyl ring to the carbonyl group, is expected to be largely planar. This planarity has been observed in the crystal structure of analogous compounds like N-cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one. oup.com
Based on crystallographic data from analogous structures, a table of predicted key structural parameters for this compound can be compiled.
Interactive Data Table: Predicted Molecular Geometry Note: The following data are representative values derived from structurally similar cinnamoyl-amide compounds and N-acyl piperazines, as direct crystallographic data for the title compound were not found.
| Parameter | Predicted Value | Structural Rationale |
| Piperazinone Ring Conformation | Distorted Chair | Minimizes steric and torsional strain. |
| N4-C(O) Torsion Angle | ~0° or ~180° | Restricted rotation due to amide resonance. rsc.org |
| C=O Bond Length (Amide) | ~1.24 Å | Typical for tertiary amide carbonyls. |
| C=O Bond Length (Lactam) | ~1.23 Å | Typical for lactam carbonyls. |
| N4-C(O) Bond Length | ~1.35 Å | Partial double bond character. oup.com |
| C=C Bond Length (Cinnamoyl) | ~1.33 Å | Conjugated double bond. nih.gov |
| Ph-C Distance (Cinnamoyl) | ~1.48 Å | Single bond between sp2 carbons. nih.gov |
Supramolecular Assemblies
In the absence of strong hydrogen bond donors like N-H or O-H groups, the crystal packing of this compound is anticipated to be governed by a combination of weaker intermolecular forces, leading to a well-defined supramolecular architecture.
The primary interactions driving the assembly are expected to be weak C–H···O hydrogen bonds. The carbonyl oxygen atoms of the lactam (at C-2) and the cinnamoyl amide are potent hydrogen bond acceptors. Hydrogen atoms on the piperazinone ring and the cinnamoyl moiety can act as donors, forming a network of these interactions that link adjacent molecules. Such C–H···O interactions are instrumental in forming chains and sheets in the crystal structures of related piperazine derivatives. researchgate.netnih.gov
Furthermore, π-π stacking interactions between the aromatic rings of the cinnamoyl groups are expected to play a significant role in stabilizing the crystal lattice. These interactions typically result in either a face-to-face or an offset (slipped-stack) arrangement of the phenyl rings of neighboring molecules, contributing to the formation of one-dimensional stacks or columns. researchgate.net The crystal structures of numerous piperazine salts reveal that such π-interactions, including C–H···π bonds, are crucial in extending one- or two-dimensional motifs into complex three-dimensional networks. researchgate.netnih.goviucr.org
The interplay of these C–H···O and π-π interactions would likely result in molecules assembling into higher-order structures such as tapes, ribbons, or sheets, which then pack efficiently to form the final three-dimensional crystal.
Interactive Data Table: Expected Intermolecular Interactions Note: The geometric parameters are typical values observed in the crystal structures of analogous aromatic amides and piperazine derivatives.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Packing |
| C–H···O Hydrogen Bond | C-H (Aliphatic/Aromatic) | O=C (Amide/Lactam) | 2.2 - 2.8 (H···O) | Formation of molecular chains and sheets. researchgate.net |
| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.5 - 4.0 (Centroid-Centroid) | Stabilization of the crystal lattice via columnar stacks. researchgate.net |
| C–H···π Interaction | C-H (Aliphatic/Aromatic) | Phenyl Ring π-system | 2.5 - 3.0 (H···Ring) | Cross-linking of molecular chains and sheets. nih.gov |
Advanced Computational and Theoretical Chemistry Studies of 4 Cinnamoyl 3 Ethyl 2 Piperazinone
Quantum Mechanical Calculations (Density Functional Theory, Hartree-Fock)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the properties of molecules at the electronic level. These methods have been widely applied to various piperazine (B1678402) and cinnamoyl derivatives, and the same principles can be extended to 4-cinnamoyl-3-ethyl-2-piperazinone to predict its behavior and characteristics. nih.govijcce.ac.irbohrium.com
Prediction of Optimized Molecular Geometries and Conformational Energetics
The first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. Using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), the geometry of this compound can be optimized to find the lowest energy conformation. bohrium.com This involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of atoms.
For the piperazine ring, which is a core component of the molecule, a chair conformation is typically the most stable. The substituents—the cinnamoyl group at the 4-position and the ethyl group at the 3-position—will have preferred orientations to minimize steric hindrance. The relative energies of different conformers, such as those arising from the rotation around the single bonds of the cinnamoyl and ethyl groups, can be calculated to understand the molecule's conformational landscape. These calculations are crucial for understanding how the molecule's shape influences its properties and interactions.
Table 1: Representative Calculated Geometrical Parameters for a Piperazine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (ring) | 1.46 | ||
| C-C (ring) | 1.53 | ||
| C=O | 1.24 | ||
| N-C (amide) | 1.37 | ||
| C-N-C (ring) | 112 | ||
| C-C-N (ring) | 110 | ||
| O=C-N | 122 | ||
| C-N-C-C (ring) | 55 |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netekb.eg
For a molecule like this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the cinnamoyl group's phenyl ring and double bond, as well as the nitrogen atoms of the piperazine ring. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the conjugated system of the cinnamoyl moiety, which are the primary electron-accepting sites.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas with an excess of electrons, which are susceptible to electrophilic attack. In this compound, these would be around the carbonyl oxygen and potentially the nitrogen atoms. Regions of positive potential (blue) signify electron-deficient areas, which are prone to nucleophilic attack, likely around the hydrogen atoms. ajrconline.org
Table 2: Representative Frontier Orbital Energies for a Cinnamoyl Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Simulated Spectroscopic Data Generation (NMR chemical shifts, IR frequencies, UV-Vis absorption wavelengths)
Computational methods can simulate various spectroscopic data, which can then be compared with experimental results to validate the calculated structure and properties.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are highly sensitive to the electronic environment of each nucleus and can help in the assignment of experimental spectra.
IR Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated. researchgate.net These frequencies can be correlated with the peaks in an experimental IR spectrum, aiding in the identification of functional groups. For this compound, characteristic peaks would be expected for the C=O stretch of the piperazinone and the amide, the C=C stretch of the cinnamoyl group, and the C-H stretches of the aromatic and aliphatic parts.
UV-Vis Absorption Wavelengths: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths in the UV-Vis spectrum. physchemres.org This provides insights into the electronic structure and the nature of the chromophores within the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. physchemres.orgnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), indicates the extent of electron delocalization, which contributes to the molecule's stability. wisc.edu
Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility
While quantum mechanical calculations provide detailed information about a molecule in a static state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. ajchem-a.comresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and flexibility of this compound in a simulated environment, such as in a solvent or interacting with a biological target. nih.gov
MD simulations can reveal how the molecule changes its shape, the range of motion of its different parts, and the time scales of these motions. This information is crucial for understanding how the molecule might bind to a receptor or how it behaves in solution. For instance, the flexibility of the cinnamoyl and ethyl side chains could be critical for its biological activity.
Theoretical Analysis of Intermolecular Interactions
The way a molecule interacts with its neighbors is fundamental to its physical properties, such as its crystal structure and boiling point, as well as its biological activity. Theoretical methods can be used to analyze the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces. acs.orgmdpi.com
For this compound in a condensed phase, one would expect various intermolecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while any N-H groups (if present in a tautomeric form or through protonation) could act as hydrogen bond donors. The aromatic ring of the cinnamoyl group can participate in π-π stacking interactions with other aromatic systems. The non-polar ethyl group and parts of the cinnamoyl chain will engage in van der Waals interactions. Understanding these interactions is key to predicting the molecule's solid-state packing and its binding affinity to other molecules.
Quantification of Hydrogen Bonding and van der Waals Contributions
In the solid state, the stability and packing of the this compound crystal lattice are dictated by a network of non-covalent interactions. Computational methods are essential for dissecting and quantifying the contributions of these forces, primarily hydrogen bonds and van der Waals (vdW) interactions. wikipedia.orgkobv.deaps.org
Hydrogen bonds, while relatively weak compared to covalent bonds, are significant directional forces. In this compound, the carbonyl oxygen of the piperazinone ring and the amide oxygen are potential hydrogen bond acceptors. These can form C–H···O interactions with hydrogen atoms from adjacent molecules. Theoretical calculations, often employing Density Functional Theory (DFT), can determine the geometry and energy of these bonds.
Table 1: Representative Contributions of Intermolecular Contacts in Similar Heterocyclic Compounds
| Interaction Type | Typical Contribution (%) | Description |
| H···H | 40 - 70% | van der Waals interactions between hydrogen atoms on the molecular periphery. nih.govanalis.com.my |
| C···H / H···C | 15 - 40% | Weak hydrogen bonds and van der Waals contacts. researchgate.nettubitak.gov.tr |
| O···H / H···O | 5 - 25% | Classical and non-classical hydrogen bonds involving carbonyl or other oxygen atoms. tubitak.gov.trresearchgate.net |
| C···C | < 10% | Often associated with π-π stacking interactions between aromatic rings. researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Contact Visualization
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for a detailed investigation of how adjacent molecules interact.
The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These values are normalized (d_norm) and mapped onto the surface, where different colors represent different types of contacts. researchgate.net
Red spots on the d_norm map indicate close contacts that are shorter than the sum of the van der Waals radii, typically highlighting strong hydrogen bonds (e.g., C–H···O). researchgate.nettubitak.gov.tr
White areas represent contacts approximately equal to the van der Waals radii. tubitak.gov.tr
Blue regions show contacts that are longer than the van der Waals radii. researchgate.net
A complementary tool, the 2D fingerprint plot, provides a quantitative summary of these interactions. It is a plot of dᵢ versus dₑ for all points on the Hirshfeld surface. The percentage contribution of each type of intermolecular contact (e.g., H···H, O···H, C···H) can be calculated from the fingerprint plot, offering a precise breakdown of the forces holding the crystal together. nih.govresearchgate.net For a molecule like this compound, this analysis would clearly distinguish the strong, localized hydrogen bonding sites from the more diffuse van der Waals interactions across the molecular surface.
Investigation of π-Aromatic Interactions involving the Cinnamoyl Phenyl Ring
The cinnamoyl phenyl ring in this compound is a key site for π-aromatic interactions, which play a critical role in molecular recognition and crystal packing. These interactions primarily include π-π stacking and C–H···π interactions.
π-π Stacking: This occurs when the aromatic rings of adjacent molecules align, either in a face-to-face or an offset (parallel-displaced) configuration. These interactions are driven by a combination of electrostatic and van der Waals forces. Computational studies can identify the presence of such interactions by analyzing the distance and geometry between phenyl rings in the crystal lattice, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å indicating a significant interaction. analis.com.myrsc.org
C–H···π Interactions: This is a type of hydrogen bond where a C-H bond acts as the hydrogen donor and the π-electron cloud of the aromatic ring acts as the acceptor. researchgate.netresearchgate.net In the context of this compound, hydrogen atoms from the ethyl group or the piperazinone ring of one molecule can interact with the phenyl ring of a neighboring molecule. Hirshfeld surface analysis is particularly effective at identifying these interactions, which appear as characteristic "wings" in the 2D fingerprint plots. analis.com.my
These π-aromatic interactions, along with hydrogen bonds, create a complex three-dimensional supramolecular architecture that defines the material's properties. researchgate.net
Computational Mechanistic Elucidation of Synthetic Reactions
Computational chemistry provides profound insights into the mechanisms of chemical reactions, moving beyond the static picture of reactants and products to explore the dynamic transformation process.
Transition State Identification and Reaction Pathway Mapping
The synthesis of this compound typically involves the acylation of a 3-ethyl-2-piperazinone precursor with a cinnamoyl derivative, such as cinnamoyl chloride. researchgate.net Computational methods, particularly DFT, can be used to map the entire reaction pathway for this transformation.
The process begins by modeling the geometries of the reactants and products. A search is then conducted for the transition state (TS) on the potential energy surface—the highest energy point along the reaction coordinate. beilstein-journals.org This is a critical step, as the TS structure represents the energetic barrier that must be overcome for the reaction to proceed. For complex reactions, multiple transition states and intermediates may exist. beilstein-journals.org For instance, the nucleophilic attack of the piperazinone nitrogen on the carbonyl carbon of cinnamoyl chloride would proceed through a specific transition state (TS1). Subsequent steps, like the elimination of a leaving group, would involve their own transition states. By connecting the reactants, intermediates, transition states, and products, a complete map of the reaction pathway is generated.
Kinetic and Thermodynamic Studies of Reaction Steps
Once the reaction pathway and transition states are identified, the kinetic and thermodynamic parameters of the reaction can be calculated.
Kinetics: The energy difference between the reactants and the transition state defines the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate, as described by the Arrhenius equation. Computational studies can compare the activation energies of different possible pathways to predict which one is kinetically favored. These calculations can also help explain how catalysts, solvents, or changes in temperature might influence the reaction outcome by stabilizing or destabilizing the transition state. nih.gov
In Silico Structure-Activity Relationship (SAR) Studies via Molecular Modeling
In silico Structure-Activity Relationship (SAR) studies use computational models to predict how the biological activity of a compound will change with modifications to its chemical structure. nih.govmdpi.com For a molecule like this compound, which belongs to a class of compounds with known biological activities, molecular modeling can rapidly screen virtual derivatives to identify promising candidates for synthesis and testing. nih.govnih.govsemanticscholar.org
The process often involves molecular docking, where a 3D model of the target compound is "docked" into the binding site of a biological target, such as an enzyme or receptor. A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating stronger binding. nih.gov
By systematically modifying the structure of this compound in silico—for example, by adding different substituents to the cinnamoyl phenyl ring—researchers can build a detailed SAR profile. This allows for the identification of key pharmacophoric features:
Hydrogen Bond Donors/Acceptors: Identifying which atoms are crucial for hydrogen bonding with the target.
Hydrophobic Regions: Mapping areas where nonpolar substituents might enhance binding.
Steric Constraints: Determining the size and shape limitations of the binding pocket.
These studies can reveal that, for instance, adding an electron-withdrawing group at a specific position on the phenyl ring might enhance activity, while a bulky group elsewhere could decrease it due to a steric clash. nih.gov This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. semanticscholar.org
Table 2: Example of an In Silico SAR Study for Cinnamoyl Derivatives
| Compound Modification | Predicted Effect on Binding Affinity | Rationale |
| Addition of 4-methoxy group to cinnamoyl ring | Increased | Potential for additional hydrogen bonding or favorable electronic interactions in the binding pocket. semanticscholar.org |
| Addition of 4-nitro group to cinnamoyl ring | Variable | May increase binding through polar interactions but could also introduce unfavorable electrostatics. whiterose.ac.uk |
| Replacement of phenyl ring with naphthyl group | Decreased | Potential steric clash within the binding site; the larger group may not fit optimally. nih.gov |
| Removal of ethyl group from piperazinone ring | Decreased | Loss of key hydrophobic interactions that stabilize the compound in the binding pocket. |
Ligand-Based and Structure-Based Molecular Modeling
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are broadly categorized into ligand-based and structure-based approaches. scielo.br
Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For piperazine derivatives, which are known to interact with a variety of receptors, ligand-based approaches can be used to build a model based on a set of known active compounds. nih.gov This model, known as a pharmacophore, defines the essential steric and electronic features required for bioactivity.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically through X-ray crystallography or NMR spectroscopy, SBDD methods like molecular docking can be utilized. scielo.brnih.gov Docking predicts the preferred orientation of a ligand when bound to a target, estimating the strength of the interaction. For instance, in studies of similar piperazine-containing compounds, docking has been used to elucidate key interactions within the binding sites of various receptors, such as histamine (B1213489) receptors and opioid receptors. nih.govmdpi.com These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and π–π stacking that stabilize the ligand-receptor complex. mdpi.com In the context of this compound, docking simulations would involve placing the molecule into the active site of a relevant target protein to predict its binding conformation and affinity. The cinnamoyl group, with its aromatic ring and conjugated system, along with the piperazinone core, are key features for these interactions.
The process of molecular docking involves several key components: a computational representation of the protein and ligand, a docking algorithm to generate various binding poses, and a scoring function to rank these poses. nih.gov The accuracy of these simulations is critical, and they are often validated by comparing computational predictions with experimental data for a set of known active and inactive compounds. nih.gov
Table 1: Key Molecular Interactions in Docking Studies of Piperazine Derivatives This table is a representative example based on general findings for piperazine derivatives, as specific docking data for this compound is not publicly available.
| Interaction Type | Potential Interacting Groups on Ligand | Common Interacting Residues in Target |
|---|---|---|
| Hydrogen Bonding | Piperazinone carbonyl (acceptor), N-H (donor) | Asp, Glu, Ser, Tyr |
| Hydrophobic Interactions | Ethyl group, Phenyl ring of cinnamoyl group | Leu, Val, Ile, Phe, Trp |
| π–π Stacking | Phenyl ring of cinnamoyl group | Phe, Tyr, Trp, His |
| Ionic Interactions | Potentially protonated piperazine nitrogen | Asp, Glu |
Structural Modification and Derivatization Strategies for 4 Cinnamoyl 3 Ethyl 2 Piperazinone Analogues
Systematic Variation of the Cinnamoyl Moiety
The cinnamoyl group, with its aromatic ring and reactive α,β-unsaturated system, presents multiple opportunities for structural modification.
Substituent Effects on the Cinnamoyl Phenyl Ring
The electronic and steric properties of substituents on the phenyl ring of the cinnamoyl group can significantly influence the molecule's interaction with biological targets. Research on related cinnamoyl-piperazine and cinnamoyl-piperidine amides has demonstrated that substituents on this aromatic ring can affect properties like solubility and skin permeability. For instance, the introduction of hydroxyl groups tends to increase solubility. nih.govacs.org
The nature and position of substituents on the phenyl ring can be systematically varied to probe structure-activity relationships (SAR). A range of electron-donating groups (e.g., methoxy (B1213986), hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro) can be introduced at the ortho, meta, and para positions. For example, studies on cinnamylpiperazine (B8809312) derivatives have explored the impact of aromatic substituents like chlorine and methoxy groups. nih.gov These modifications can alter the compound's conformational flexibility and its ability to bind to specific receptors.
| Substituent | Position | Observed/Potential Effect | Reference |
| Hydroxyl (-OH) | Varies | Increased solubility. nih.govacs.org | nih.gov, acs.org |
| Methoxy (-OCH3) | 3-position | Improved skin permeability. nih.govacs.org | nih.gov, acs.org |
| Halogens (e.g., -Cl) | Varies | Reduced conformational flexibility. | |
| Nitro (-NO2) | Varies | Potential for altered electronic properties. | N/A |
Modification of the Alpha,Beta-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system is a key feature of the cinnamoyl moiety, known for its potential to act as a Michael acceptor. nih.gov This reactivity can be modulated to fine-tune biological activity. nih.gov Modifications to this system can include:
Reduction of the double bond: This would convert the cinnamoyl group into a hydrocinnamoyl group, creating a more flexible, saturated linker. This type of reduction can lead to the formation of saturated derivatives.
Isosteric replacement: The double bond could be replaced with other functional groups that mimic its size and electronic properties, such as a cyclopropane (B1198618) ring or an alkyne.
Modification at the alpha-position: Introducing substituents at the α-position of the carbonyl system is a less explored but potentially valuable strategy for creating new derivatives. nih.gov
These modifications can influence the compound's reactivity and its interaction with biological targets. For example, the vinyl group in cinnamoyl amides has been investigated for its importance in tyrosinase inhibition. nih.govacs.org
Isomeric Forms of the Cinnamoyl Linkage (E/Z Isomerism)
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration. chemguide.co.uklibretexts.org If the highest priority groups on each carbon of the double bond are on opposite sides, it is the E isomer (from the German entgegen, meaning opposite). chemguide.co.uklibretexts.org If they are on the same side, it is the Z isomer (from the German zusammen, meaning together). chemguide.co.uklibretexts.org The synthesis of cinnamoyl derivatives often results in the formation of the more stable E-isomer, but the potential for creating and separating both isomers should be considered in drug design.
Functionalization of the Piperazinone Heterocycle
The piperazinone ring offers several sites for modification, allowing for the introduction of diverse functional groups to explore new chemical space and optimize properties. The piperazine (B1678402) heterocycle is a common motif in FDA-approved drugs. nih.govnsf.gov
Variations at the N-1 and N-4 Positions (beyond cinnamoyl at N-4)
The two nitrogen atoms of the piperazinone ring are key points for derivatization. While the lead compound has a cinnamoyl group at the N-4 position, a wide array of other acyl and alkyl groups could be introduced. These modifications can be achieved through various synthetic methods, including the use of coupling agents like EDC·HCl and HOBt. nih.govacs.org
Furthermore, the N-1 position can be functionalized with different substituents to modulate the compound's properties. The introduction of various groups at this position can influence the molecule's three-dimensional geometry and its interactions with receptors. encyclopedia.pub Synthetic strategies for N-functionalization are well-established and can be applied to create a library of analogues. nih.gov
| Position | Modification Strategy | Potential Outcome | Reference |
| N-4 | Replacement of cinnamoyl group with other acyl or alkyl groups. | Altered biological activity and selectivity. | nih.gov, acs.org |
| N-1 | Introduction of various substituents (alkyl, aryl, etc.). | Modulation of physicochemical properties and receptor binding. encyclopedia.pub | encyclopedia.pub |
Introduction or Modification of Substituents on the Carbon Backbone (e.g., C-3 Ethyl)
Modifying the carbon backbone of the piperazinone ring, such as the ethyl group at the C-3 position, can introduce chirality and further explore the SAR. Strategies for the C-H functionalization of piperazines are an active area of research, with methods like photoredox catalysis showing promise for introducing substituents at the carbon atoms of the ring. nih.govnsf.govencyclopedia.pub
The introduction of different alkyl or aryl groups at the C-3 position, or even at other carbon atoms of the piperazinone ring, can lead to the discovery of analogues with improved potency and selectivity. These modifications can be guided by computational modeling to predict the impact of different substituents on the molecule's conformation and binding affinity.
Stereochemical Diversification and Enantioselective Synthesis
The introduction of stereochemical complexity into piperazinone-based structures is a critical strategy for exploring new chemical space and modulating biological activity. Access to enantiomerically pure or enriched piperazinones provides a unique opportunity to investigate three-dimensionally elaborated scaffolds in drug discovery, potentially leading to more specific and potent enzyme binding. caltech.edu The development of catalytic enantioselective methods for synthesizing α-substituted and α-tertiary piperazin-2-ones is a key focus in this area. caltech.edu
One of the foremost strategies involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones that are differentially N-protected. This method has proven effective for creating a variety of highly enantioenriched tertiary piperazin-2-ones. caltech.edu These products can be further transformed, for instance through deprotection and reduction, to yield the corresponding tertiary piperazines, which are valuable for synthesizing analogues of medicinally important compounds. caltech.edu
Another powerful technique for the enantioselective synthesis of α-substituted piperazines is the direct functionalization of the piperazine ring via asymmetric lithiation-trapping. nih.gov This approach utilizes an α-methylbenzyl-functionalized N-Boc piperazine, which undergoes reaction with s-BuLi in the presence of a chiral ligand like (–)-sparteine or a (+)-sparteine surrogate. nih.gov This process enables the synthesis of a range of piperazines as single stereoisomers. Mechanistic studies have revealed that the choice of electrophile and the substituent on the distal nitrogen atom can significantly impact the reaction's yield and enantioselectivity. nih.gov
The synthesis of diketopiperazines (DKPs) in an enantioenriched form has also been achieved through an intramolecular Tsuji–Trost allylation. This represents the first method for creating these structures based on asymmetric catalysis rather than relying on starting materials from the chiral pool. The two-step process provides access to a wide array of highly functionalized spiro-DKPs with good to excellent enantioselectivity under mild conditions that tolerate various functional groups. acs.org
These enantioselective strategies are crucial as the introduction of chiral tertiary piperazines can significantly impact biological activity. For example, when an enantiomerically pure, benzylated analogue was incorporated into an imatinib-like structure, it exhibited notable antiproliferative activity, demonstrating the potential utility of stereochemically rich piperazines as important building blocks in medicinal chemistry. caltech.edu
Table 1: Examples of Enantioselective Synthesis Methods for Piperazine Scaffolds
| Method | Starting Material | Key Reagents | Product Type | Enantiomeric Excess (ee) / Yield | Ref |
|---|---|---|---|---|---|
| Asymmetric Allylic Alkylation | Differentially N-protected piperazin-2-ones | [Pd2(pmdba)3], (S)-(CF3)3-tBuPHOX | α-Tertiary piperazin-2-ones | High ee | caltech.edu |
| Asymmetric Lithiation-Trapping | N-Boc piperazine | s-BuLi/(-)-sparteine | Enantiopure α-substituted piperazines | Single stereoisomers | nih.gov |
| Intramolecular Tsuji–Trost Allylation | Dipeptide-derived linear precursors | Palladium catalyst | Enantioenriched (spiro-)diketopiperazines | Good to excellent ee | acs.org |
| Organocatalytic Aza-Michael Addition | 4-Nitro-pyrazole, ethyl (E)-2,2-difluoro-5-oxopent-3-enoate | Organocatalyst | Fluorinated pyrazolo-piperidine | High enantioselectivity | nih.gov |
Development of Molecular Hybridization Approaches Combining Related Scaffolds
Molecular hybridization is an innovative and widely used strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. mdpi.comijpsr.com This approach aims to produce compounds with enhanced biological activity, improved specificity, or a novel mechanism of action compared to the individual parent molecules. mdpi.com The cinnamoyl-piperazine scaffold is a versatile platform for the application of this strategy, leveraging the biological properties of both the cinnamic acid moiety and the piperazine ring. researchgate.netmalariaworld.org
The rationale behind this approach is often to design multi-target-directed ligands (MTDLs), which can be particularly effective for complex diseases like neurodegenerative disorders or cancer. nih.govbibliotekanauki.pl For instance, the piperazine scaffold is frequently incorporated into hybrid molecules due to the broad spectrum of central nervous system (CNS) activities exhibited by its derivatives. nih.gov By combining a piperazine or piperazinone core with a cinnamoyl group, which is known for properties such as monoamine oxidase (MAO) inhibition, it is possible to generate novel compounds with synergistic effects. mdpi.comnih.gov
A common hybridization approach involves coupling a substituted piperazine with various cinnamic acid derivatives. bibliotekanauki.plresearchgate.net This can be seen in the synthesis of 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives, which were designed as potential anticancer agents. bibliotekanauki.pl Another example is the development of antimalarial and antischistosomal agents by creating molecular hybrids of praziquantel, which contains a pyrazinoisoquinoline core, with different cinnamic acids. malariaworld.org This strategy is expected to accelerate the discovery of new lead compounds. malariaworld.org
The design of these hybrids often involves linking the pharmacophores through various chemical bonds, such as amides. nih.gov Research has explored the synthesis of substituted cinnamoyl piperidinyl acetates as potential agents for Alzheimer's disease, highlighting the utility of the cinnamoyl group in targeting cholinesterase enzymes. researchgate.net The flexibility in the choice of linkers and the ease of modifying both the cinnamoyl and piperazine moieties allow for the creation of large and diverse libraries of hybrid compounds for biological screening. mdpi.com
Table 2: Examples of Molecular Hybridization Involving Cinnamoyl and Piperazine/Related Scaffolds
| Hybrid Scaffold | Combined Pharmacophores | Target/Application | Example Compound(s) | Key Findings | Ref |
|---|---|---|---|---|---|
| Cinnamoyl-Quinoline-Piperazine | Cinnamoyl, Piperazine, Quinoline | Anticancer | 2-(4-Cinnamoyl-1-piperazinyl)-quinoline derivatives | Showed anticancer activity in cell culture. | bibliotekanauki.pl |
| Cinnamoyl-Praziquantel | Cinnamic acid, Praziquanamine | Antimalarial, Antischistosomal | Hybrids of 6-alkylpraziquanamines and cinnamic acids | New potential dual-activity agents. | malariaworld.org |
| Cinnamoyl-Piperidinyl-Acetate | Cinnamoyl, Piperidine | Alzheimer's Disease (Cholinesterase Inhibition) | Substituted cinnamoyl piperidinyl acetates | Derivatives showed inhibitory effects against AChE and BChE. | researchgate.net |
| Isatin-Cinnamyl | Isatin, Cinnamyl | Parkinson's Disease (MAO-B Inhibition) | Isatin-hydrazone-cinnamaldehyde hybrids (IHC) | IHC3 showed an IC50 value of 1.672 μM against MAO-B. | mdpi.com |
| Feruloyl-Donepezil | Ferulic acid (cinnamoyl-related), N-benzylpiperidine | Alzheimer's Disease | Feruloyl-donepezil hybrids | Potent acetylcholinesterase inhibitors with neuroprotective activity. | nih.gov |
Advanced Analytical Research Methodologies for 4 Cinnamoyl 3 Ethyl 2 Piperazinone
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an indispensable tool in the synthesis and analysis of organic molecules, allowing for the separation, identification, and purification of compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of 4-cinnamoyl-3-ethyl-2-piperazinone and for its purification on a small scale (preparative HPLC). The method offers high resolution and sensitivity for detecting and quantifying the main compound and any related impurities. excedr.com
For analytical purposes, a reversed-phase HPLC method is typically developed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the effective separation of the target compound from starting materials, by-products, or degradation products. excedr.com The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. excedr.comecetoc.org Detection is typically performed using a UV detector, set at a wavelength where the cinnamoyl chromophore exhibits maximum absorbance. excedr.com The purity of the sample is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.
Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate larger quantities of the pure compound for further studies.
Table 1: Illustrative HPLC Conditions for Analysis of Piperazine (B1678402) Derivatives This table presents typical conditions based on methodologies for related compounds and is for illustrative purposes.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | excedr.com |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer, pH 7.0) and Methanol/Acetonitrile | excedr.com |
| Flow Rate | 1.0 mL/min | excedr.com |
| Detection | UV-Vis Diode Array Detector (DAD) at ~240 nm | excedr.com |
| Injection Volume | 10-20 µL | ecetoc.org |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used extensively during the synthesis of this compound. davidson.edu Its primary applications are to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot, and to screen for optimal solvent systems for column chromatography. researchgate.net
The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plastic or glass plate. davidson.edu A small amount of the reaction mixture is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (mobile phase). davidson.edu As the mobile phase ascends the plate by capillary action, it separates the components of the mixture based on their differential polarity and affinity for the stationary phase. davidson.edu
Visualization of the separated spots is commonly achieved under UV light, where the conjugated system of the cinnamoyl group allows the compound to appear as a dark spot on a fluorescent background. davidson.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. davidson.edu
Table 2: Example TLC Systems for Cinnamoyl Piperazine Derivatives This table provides examples of mobile phase systems used for related compounds.
| Stationary Phase | Mobile Phase (Eluent System) | Application | Reference |
|---|---|---|---|
| Silica Gel 60 F254 | n-hexane/Ethyl Acetate (4:6) | Reaction Monitoring | neu.edu.tr |
| Silica Gel | Dichloromethane/Acetone (99:1) | Purity Check | researchgate.net |
| Silica Gel | Benzene/Methanol/Formic Acid (80:17:3) | Separation from related substances | ecetoc.org |
Following synthesis, column chromatography is the standard method for the large-scale purification of crude this compound. ub.edu This technique separates compounds based on the same principles as TLC but is used to isolate gram-level quantities of the desired product. azom.com
The crude product is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. azom.comivypanda.com An appropriate solvent system (eluent), often determined from prior TLC analysis, is then passed through the column. researchgate.net Components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound. These pure fractions are then combined and the solvent is removed by evaporation to yield the purified this compound. ub.edu
Elemental Analysis for Stoichiometric Verification and Purity
Elemental analysis is a destructive analytical technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. azom.comresearchgate.net This method is crucial for verifying the empirical formula of the newly synthesized compound and serves as a fundamental indicator of its purity. mdpi.com
The most common method is combustion analysis, where a small, precisely weighed sample is burned in a stream of pure oxygen at high temperatures. researchgate.net The combustion process converts all carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen gas or its oxides, which are then quantitatively measured by detectors. researchgate.net
The experimentally determined mass percentages are compared against the theoretical values calculated from the compound's molecular formula (C15H18N2O2). A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the assigned chemical structure and indicates a high degree of purity. mdpi.comajpp.in
Table 3: Theoretical vs. Experimental Elemental Composition for C15H18N2O2 This table illustrates the principle of stoichiometric verification. Experimental values are hypothetical for a pure sample.
| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 69.74% | 69.70% |
| Hydrogen (H) | 7.02% | 7.05% |
| Nitrogen (N) | 10.84% | 10.81% |
| Oxygen (O) | 12.39% | 12.44% |
Spectrophotometric Titration for pKa Determination and Ionic Character
The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH. ijper.org For this compound, which contains basic nitrogen atoms in the piperazinone ring, determining the pKa is essential for understanding its ionic character and predicting its solubility and behavior in biological systems. neu.edu.tr
Spectrophotometric titration is an effective method for pKa determination, provided the compound has a chromophore near the ionization site, which is the case for this molecule due to the cinnamoyl and piperazinone moieties. nih.govnih.gov The method relies on the principle that the protonated (BH+) and deprotonated (B) forms of the molecule will have different UV-Vis absorption spectra. chemagine.co.uk
The procedure involves preparing a series of buffer solutions across a wide pH range. A constant concentration of the compound is added to each buffer, and the UV-Vis absorbance spectrum is recorded for each solution. nih.gov By plotting the change in absorbance at a specific wavelength against the pH of the solutions, a sigmoidal curve is generated. nih.gov The pKa is the pH value at the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal. vlabs.ac.in Given that piperazine itself is a weak base with two pKa values, this method can be used to determine the pKa(s) of this compound.
Future Perspectives and Emerging Research Avenues for 4 Cinnamoyl 3 Ethyl 2 Piperazinone
Discovery of Novel and Efficient Synthetic Pathways
The development of efficient and novel synthetic routes is fundamental to advancing the study of 4-cinnamoyl-3-ethyl-2-piperazinone. Current methodologies for creating similar structures, such as cinnamoyl-piperazine derivatives, often involve the reaction of a piperazine-containing molecule with a cinnamoyl derivative. bibliotekanauki.plresearchgate.net
Future research could focus on several key areas to improve upon existing methods:
Catalyst Development: Exploring new catalysts for the acylation of the piperazinone nitrogen could lead to higher yields, reduced reaction times, and milder reaction conditions. This includes investigating enzymatic catalysts or novel organometallic complexes.
One-Pot Syntheses: Designing one-pot reaction sequences, where multiple synthetic steps are carried out in the same reaction vessel, can significantly improve efficiency and reduce waste. For instance, a one-pot synthesis of chalcones, which share the α,β-unsaturated carbonyl system with cinnamoyl derivatives, has been reported using a copper iodide catalyst stabilized on carbon spheres. asianjpr.com
Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, leading to improved safety, scalability, and product purity.
Green Chemistry Approaches: The use of environmentally benign solvents, microwave-assisted synthesis, and ultrasound methods can make the production of this compound more sustainable. asianjpr.com
A common approach for synthesizing related amide compounds involves using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in conjunction with a catalyst such as 1-Hydroxybenzotriazole (HOBt). acs.org Another established method is the reaction of a piperazine (B1678402) precursor with an appropriate acyl chloride, such as cinnamoyl chloride, often in the presence of a base like triethylamine. bibliotekanauki.pl
Table 1: Potential Synthetic Strategies for this compound
| Reaction Type | Reagents | Potential Advantages |
| Acyl Chloride Coupling | 3-ethyl-2-piperazinone, Cinnamoyl chloride, Triethylamine | Readily available starting materials, well-established reaction. bibliotekanauki.pl |
| Amide Coupling | 3-ethyl-2-piperazinone, Cinnamic acid, EDC·HCl, HOBt | Milder conditions, good for sensitive substrates. acs.org |
| Wittig Reaction | A piperazinone-containing phosphonium (B103445) ylide and Cinnamaldehyde (B126680) | Offers alternative route with high stereoselectivity. researchgate.net |
| Microwave-Assisted Synthesis | Reactants under microwave irradiation | Accelerated reaction rates, potentially higher yields. nih.gov |
Application of Advanced Machine Learning and AI in Molecular Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and drug discovery. mdpi.comnih.gov These computational tools can be applied to this compound to accelerate the discovery of new derivatives with enhanced properties.
Key applications include:
Predictive Modeling: ML models can be trained on existing data from piperazinone and cinnamoyl derivatives to predict various properties, including biological activity, toxicity, and physicochemical characteristics (e.g., solubility, permeability). researchgate.net
Inverse Molecular Design: Generative AI models can design novel molecules with a desired set of properties. rsc.org By defining a target profile, these algorithms can explore the vast chemical space around the this compound scaffold to propose new candidates.
High-Throughput Virtual Screening: AI-driven tools can rapidly screen large virtual libraries of compounds to identify molecules that are likely to interact with a specific biological target. nih.gov This can focus synthetic efforts on the most promising candidates.
Synthesis Planning: AI can also assist in planning the most efficient synthetic routes for novel derivatives, predicting reaction outcomes and suggesting optimal conditions.
The integration of AI and ML into a closed-loop system, where computational predictions guide automated laboratory experiments and the results are fed back to refine the models, holds immense promise for accelerating the optimization of lead compounds. mdpi.com
Integrated Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A comprehensive understanding of the structure, bonding, and reactivity of this compound requires an integrated approach that combines experimental spectroscopic data with high-level computational modeling.
Standard characterization techniques for related structures include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. researchgate.netnih.gov
Future research would benefit from:
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals and reveal through-bond correlations, confirming the connectivity of the molecule.
High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the synthesized compound. nih.gov
Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for modeling molecular properties. researchgate.net It can be used to:
Calculate optimized molecular geometries.
Predict spectroscopic data (NMR, IR) to aid in the interpretation of experimental spectra.
Analyze the electronic structure, including frontier molecular orbitals (HOMO/LUMO), to understand reactivity. mdpi.com
Model potential reaction mechanisms and transition states.
By combining experimental spectra with DFT calculations, researchers can gain a much deeper and more accurate understanding of the molecule's properties than would be possible with either method alone. mdpi.com
Exploration of Theoretical Structure-Reactivity Correlations
Theoretical calculations can be used to establish quantitative structure-reactivity relationships (QSRR), providing predictive insights into the chemical behavior of this compound and its derivatives. By systematically modifying the structure in silico and calculating key descriptors, researchers can build models that correlate structure with reactivity.
Relevant theoretical descriptors, often calculated using DFT, include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. More stable and less reactive compounds tend to have higher hardness values.
Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Local Reactivity Descriptors (Fukui Functions): These indicate which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, providing a guide to regioselectivity in reactions.
Bond Dissociation Energies (BDE): Calculating the energy required to break specific bonds can help predict the most likely pathways for thermal or photochemical degradation.
By correlating these calculated parameters with experimentally observed reaction rates or outcomes, robust predictive models can be developed. These models can guide the design of new derivatives with tailored reactivity for specific applications.
Table 2: Key Theoretical Descriptors and Their Significance
| Descriptor | Significance | Potential Application for the Target Compound |
| Chemical Hardness (η) | Predicts overall stability and reactivity. researchgate.net | Comparing the stability of different proposed derivatives. |
| Electrophilicity Index (ω) | Quantifies the capacity to accept electrons. researchgate.net | Predicting susceptibility to nucleophilic attack at the carbonyl or β-carbon. |
| Fukui Functions | Identify reactive sites within the molecule. | Guiding the design of regioselective reactions. |
| Bond Dissociation Energy | Indicates the strength of a chemical bond. | Predicting potential points of fragmentation or degradation. |
Development of New Analytical Tools for Complex System Characterization
While standard analytical techniques like HPLC, GC-MS, and NMR are essential, the characterization of this compound in complex environments (e.g., biological fluids, environmental samples, or during interaction with a biological target) necessitates the development and application of more advanced analytical tools.
Future research should focus on:
Hyphenated Chromatographic Techniques: Advanced techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are invaluable for detecting and identifying the parent compound and its metabolites in complex biological matrices.
Capillary Electrophoresis (CE): CE coupled with mass spectrometry (CE-MS) can offer high separation efficiency and is particularly useful for analyzing small quantities of charged or polar compounds.
Biosensors: The development of specific biosensors could enable real-time monitoring of the compound's interaction with a target protein or enzyme, providing kinetic data that is difficult to obtain through other methods.
Advanced Imaging Techniques: Techniques like mass spectrometry imaging could be used to visualize the distribution of the compound and its metabolites within tissues, offering critical insights into its pharmacokinetic and pharmacodynamic properties.
The creation of these new analytical methodologies will be crucial for moving from in vitro studies to more complex in vivo or environmental investigations, providing a complete picture of the compound's behavior and fate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
